- Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reaction, Huaxue Yanjiu, 2008, 19(4), 73-77
Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)
3-(4-Methylphenyl)prop-2-enoic acid, auch bekannt als 4-Methylzimtsäure, ist eine organische Verbindung aus der Klasse der ungesättigten Carbonsäuren. Die Verbindung zeichnet sich durch ihre konjugierte Doppelbindung und eine aromatische Methylgruppe aus, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht. Aufgrund ihrer reaktiven Carboxylgruppe und des stabilen aromatischen Ringsystems eignet sie sich besonders für Kondensationsreaktionen, Peptidkopplungen und die Herstellung von pharmazeutischen Wirkstoffen. Die strukturelle Stabilität und gute Löslichkeit in organischen Lösungsmitteln erleichtern die Handhabung in labortechnischen und industriellen Prozessen. Zudem zeigt die Verbindung potenzielle Anwendungen in der Materialwissenschaft, beispielsweise als Baustein für funktionelle Polymere.
940-61-4 structure
Product Name:3-(4-methylphenyl)prop-2-enoic acid
CAS-Nr.:940-61-4
MF:C10H10O2
MW:162.185203075409
MDL:MFCD00002697
CID:752417
PubChem ID:731767
Update Time:2025-09-18
3-(4-methylphenyl)prop-2-enoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (E)-3-(p-Tolyl)acrylic acid
- (2E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Methylphenyl)-2-propenoic acid
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-
- trans-p-Methylcinnamic acid
- (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)
- 4-Methylcinnamic acid
- (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methyl-, (E)- (8CI)
- (2E)-(4-Methylphenyl)-2-propenoic acid
- (E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Tolyl)acrylic acid
- (E)-3-(p-Tolyl)-2-propenoic acid
- (E)-3-p-Tolylacrylic acid
- (E)-p-Methylcinnamic acid
- E-4-Methylcinnamic acid
- 3-(4-methylphenyl)prop-2-enoic acid
- CS-0166798
- (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid
- AE-641/00135025
- (2E)-3-(4-Methylphenyl)-2-propenoic acid #
- HMS1408G02
- NSC-66272
- (2E)-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-(4-methylphenyl)prop-2-enoic acid
- STK057700
- 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-
- ALBB-011725
- PS-4043
- 940-61-4
- 2-Propenoic acid, 3-(4-methylphenyl)-
- NoName_95
- (E)-3-(p-Tolyl)acrylicacid
- NSC66272
- NSC98546
- AS-11993
- DB-189629
- IDI1_007649
- M0715
- p-Methylcinnamic acid
- NSC-98545
- NS00045822
- CHEMBL450836
- AKOS000263781
- NSC98545
- J-650090
- 3-(p-Tolyl)acrylic acid
- CS-W016115
- 4-Methylcinnamic acid, predominantly trans
- PD158319
- Q63399423
- MFCD00002697
- 1866-39-3
- AC7520
- F3145-2479
- Methyl trans-cinnamic acid
- CHEBI:181128
- STR04643
- NCGC00339102-01
- AC-2401
- EINECS 217-479-9
- EN300-17120
- 4-Methylcinnamic acid,predominantly trans
- W-107779
- HY-W015399
- 8MB
- AB01314089-03
- NSC 66272
- NSC-98546
- EN300-396492
- SCHEMBL80446
- 3-p-tolylacrylic acid
- BBL037011
- (~{E})-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-p-tolyl-acrylic acid
- Z2942851512
- 4-Methylcinnamic acid, predominantly trans, 99%
- DTXSID20901045
- Cinnamic acid, p-methyl-
-
- MDL: MFCD00002697
- Inchi: 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
- InChI-Schlüssel: RURHILYUWQEGOS-VOTSOKGWSA-N
- Lächelt: C(/C1C=CC(C)=CC=1)=C\C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 162.06800
- Monoisotopenmasse: 162.068079557g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 176
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 37.3Ų
Experimentelle Eigenschaften
- PSA: 37.30000
- LogP: 2.09280
3-(4-methylphenyl)prop-2-enoic acid Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H317-H319
- Warnhinweis: P305+P351+P338-P280
- Lagerzustand:Sealed in dry,2-8°C(BD222074)
3-(4-methylphenyl)prop-2-enoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T859355-100g |
Trans-P-Methylcinnamic Acid |
940-61-4 | 98% | 100g |
428.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-25g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 25g |
¥156.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-100g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 100g |
¥413.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-500g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 500g |
¥1652.0 | 2022-05-30 | |
| Chemenu | CM373013-100g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 95%+ | 100g |
$65 | 2022-05-27 | |
| Chemenu | CM373013-500g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 95%+ | 500g |
$244 | 2022-05-27 | |
| Enamine | EN300-17120-0.1g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.1g |
$48.0 | 2023-09-20 | ||
| Enamine | EN300-17120-0.25g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.25g |
$51.0 | 2023-09-20 | ||
| Enamine | EN300-17120-0.5g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.5g |
$53.0 | 2023-09-20 | ||
| Enamine | EN300-17120-1.0g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 1.0g |
$85.0 | 2023-07-08 |
3-(4-methylphenyl)prop-2-enoic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ; 6 h, 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Ethylenediamine , Palladium , Polyacrylonitrile ; 20 min, 120 °C
Referenz
- Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reaction, Chemical Engineering Journal (Amsterdam, 2023, 455,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6, Journal of Organic Chemistry, 2006, 71(10), 3988-3990
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 12 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
Referenz
- Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation, ACS Catalysis, 2023, 13(10), 6568-6573
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C; 85 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Referenz
- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead, Bioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Referenz
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents, MedChemComm, 2015, 6(6), 1036-1042
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referenz
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction, Reaction Kinetics, 2013, 108(1), 193-204
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 75 min, 100 - 110 °C
Referenz
- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalyst, Asian Journal of Chemistry, 2017, 29(7), 1561-1564
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , 2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referenz
- (1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids, Organic Letters, 2008, 10(12), 2601-2604
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ; 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in water, Molecules, 2011, 16, 9067-9076
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Water ; 10 min, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referenz
- N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in water, Tetrahedron, 2011, 67(49), 9479-9483
Herstellungsverfahren 14
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
Referenz
- Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine, Chinese Chemical Letters, 2016, 27(4), 555-558
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide , Palladium Solvents: Water ; 5 h, 90 °C; 10 min, 90 °C → 20 °C
Referenz
- Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in water, Catalysts, 2015, 5(1), 106-118
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Referenz
- Synthesis of lignin-amine supported palladium catalysts for Heck reaction, Shiyou Huagong, 2009, 38(7), 733-738
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene
Referenz
- Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acid, Synthesis, 1997, (5), 521-523
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C
Referenz
- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst, ChemCatChem, 2018, 10(6), 1253-1257
3-(4-methylphenyl)prop-2-enoic acid Raw materials
- propanedioic acid
- 4-Iodotoluene
- (E)-3-(P-Tolyl)acrylaldehyde
- 4-Methylbenzaldehyde
- 1-(2-bromoethenyl)-4-methylbenzene
- [5-Nitro-1-[(2-nitrophenyl)sulfonyl]-1H-indol-3-yl]methyl (2E)-3-(4-methylphenyl)-2-propenoate
3-(4-methylphenyl)prop-2-enoic acid Preparation Products
3-(4-methylphenyl)prop-2-enoic acid Verwandte Literatur
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
940-61-4 (3-(4-methylphenyl)prop-2-enoic acid) Verwandte Produkte
- 16323-43-6(1,4-Benzenediacrylic Acid)
- 1552-94-9(Cinnamylideneacetic acid)
- 13026-12-5(3-(1-Naphthyl)acrylic Acid)
- 13026-23-8(4-Phenylcinnamic Acid)
- 140-10-3(trans-Cinnamic acid)
- 16089-48-8(Potassium cinnamate)
- 3029-79-6(3-Methylcinnamic Acid)
- 621-82-9(Cinnamic acid)
- 1866-39-3(4-Methylcinnamic acid)
- 2373-76-4(2-Methylcinnamic Acid)
Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz